2-Methyl-3-phenylcyclobutan-1-amine hydrochloride

Description

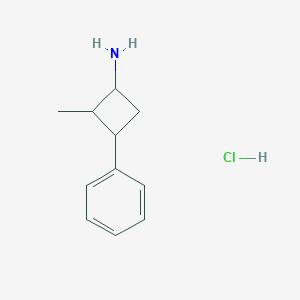

2-Methyl-3-phenylcyclobutan-1-amine hydrochloride is a cyclobutane-derived amine salt characterized by a strained four-membered ring system. The compound features a methyl group at position 2, a phenyl group at position 3, and an amine group at position 1, forming a hydrochloride salt to enhance stability and solubility. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 197.71 g/mol . Cyclobutane-based amines are of interest in medicinal chemistry due to their unique conformational constraints, which can influence receptor binding and metabolic stability. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research, as evidenced by its inclusion in Enamine Ltd’s catalog .

Properties

IUPAC Name |

2-methyl-3-phenylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-10(7-11(8)12)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZMESIPVOJFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC1N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-75-5 | |

| Record name | Cyclobutanamine, 2-methyl-3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylcyclobutan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 2-methyl-3-phenylcyclobutanone can be aminated using ammonia or an amine source in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) to form the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and conversion to the hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines

Scientific Research Applications

Modulation of Monoacylglycerol Lipase (MGL)

One of the significant applications of 2-Methyl-3-phenylcyclobutan-1-amine hydrochloride is its role as a modulator of monoacylglycerol lipase (MGL). MGL is an enzyme involved in the degradation of endocannabinoids, which play crucial roles in pain modulation, mood regulation, and appetite control. Inhibitors of MGL have been studied for their potential therapeutic effects on various conditions:

- Mood Disorders : Research indicates that MGL inhibitors can be beneficial in treating mood disorders, anxiety, PTSD, and autism spectrum disorders by enhancing endocannabinoid signaling .

- Pain Management : Studies have shown that MGL blockade can produce analgesic effects in animal models of neuropathic pain and inflammatory pain .

Treatment of Inflammatory Diseases

The compound has also been explored for its anti-inflammatory properties. It may be useful in treating conditions such as:

- Chronic Inflammatory Conditions : MGL inhibitors are being investigated for their potential to treat chronic inflammatory diseases like interstitial cystitis and inflammatory bowel disease .

Medicinal Chemistry Applications

Clinical Trials on MGL Inhibition

Several studies have highlighted the effectiveness of MGL inhibitors, including this compound:

- Study on Pain Relief : A study demonstrated that MGL inhibition significantly reduced pain responses in mice subjected to chronic constriction injury, showcasing its potential as an analgesic agent .

- Psychiatric Disorders : Another clinical trial indicated that compounds targeting MGL could alleviate symptoms in patients with anxiety disorders, suggesting a promising avenue for treatment .

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The phenyl and methyl groups contribute to the compound’s overall hydrophobicity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-methyl-3-phenylcyclobutan-1-amine hydrochloride, including cyclobutane/cyclopentane rings, aromatic substituents, or amine hydrochloride functionalities. Key differences in molecular structure, physicochemical properties, and applications are highlighted below.

Table 1: Structural and Physicochemical Comparison

Structural and Functional Insights

- Methoxy or cyclopropyl substituents (e.g., in 3-(2-methoxyphenyl)cyclobutan-1-amine or N-cyclopropyl derivatives) introduce polarity or steric hindrance, which may modulate receptor interactions .

Research Findings and Practical Notes

- Synthesis and Handling : Cyclobutane amines are typically synthesized via [2+2] cycloadditions or ring-closing strategies. The hydrochloride salt form improves crystallinity and handling stability .

- Analytical Methods : Reverse-phase HPLC and spectrophotometric techniques (e.g., as used for memantine or dosulepin hydrochlorides) are applicable for quantifying similar amine hydrochlorides .

Biological Activity

2-Methyl-3-phenylcyclobutan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclobutane ring substituted with a methyl and phenyl group, which contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the cyclobutane structure may facilitate conformational flexibility, allowing it to modulate enzyme activity or receptor interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, in vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Research has explored the anticancer potential of this compound. In one study, it was found to inhibit the proliferation of cancer cell lines, with IC50 values indicating significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells was also noted, highlighting its therapeutic potential.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2-Methyl-3-phenylcyclobutan-1-amine HCl | 25.0 | MCF-7 (Breast Cancer) |

| Control | >1000 | MCF-7 |

Neuropharmacological Effects

This compound has been studied for its neuropharmacological effects, particularly in modulating neurotransmitter systems. It has shown promise in reducing anxiety-like behaviors in animal models, suggesting potential applications in treating anxiety disorders.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both strains.

Case Study 2: Anticancer Activity

A comparative study assessed the anticancer effects of several cyclobutane derivatives. The results indicated that this compound had superior activity against the A549 lung cancer cell line compared to other derivatives tested.

Pharmacokinetics and ADME Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its metabolic stability indicates potential for further development as a therapeutic agent.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the phenyl ring significantly influence biological activity. Substituents with higher electronegativity enhance antimicrobial and anticancer properties, suggesting a pathway for optimizing therapeutic efficacy.

Q & A

Q. How do steric and electronic effects of the methyl and phenyl groups influence reactivity in derivatization reactions?

- Analysis : Perform Hammett studies using substituents with varying σ values on the phenyl ring. Steric effects can be quantified via X-ray crystallography (e.g., comparing bond angles in parent vs. methyl-substituted analogs) .

Notes on Contradictions and Limitations

- Spectral Data Variability : Batch-specific impurities (e.g., residual solvents) may cause discrepancies in NMR/IR results. Always compare with certificates of analysis (CoA) from suppliers .

- Safety Data Gaps : No PAC (Protective Action Criteria) values are available for this compound, necessitating conservative risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.